molecular formula C19H20N2O5S B10968817 4-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B10968817
M. Wt: 388.4 g/mol
InChI Key: XJXJNANBVKEICH-UHFFFAOYSA-N
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Description

4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound with a molecular formula of C13H15NO3 It is known for its unique structure, which includes a quinoline ring system and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID typically involves the reaction of ketones with 2-alkynylanilines in the presence of p-toluenesulfonic acid monohydrate as a promoter. The reaction is carried out in ethanol at reflux temperature . Another method involves the use of FeCl3 as a catalyst in toluene at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline analogues.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The quinoline ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to the presence of both a quinoline ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O5S/c22-18(11-12-19(23)24)20-15-7-9-16(10-8-15)27(25,26)21-13-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2,(H,20,22)(H,23,24)

InChI Key

XJXJNANBVKEICH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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